氧化铽 (Tb2O3)

描述

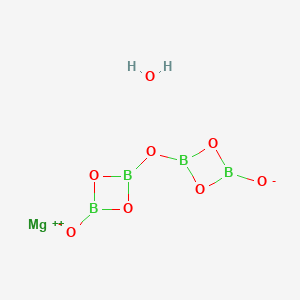

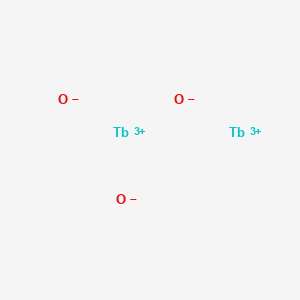

Terbium oxide (Tb2O3), also known as terbium (III, IV) oxide, is a compound with the molecular formula Tb₄O₇. It is a dark brown-black hygroscopic solid that is insoluble in water. This compound is one of the main commercial terbium compounds and contains terbium in both +3 and +4 oxidation states .

科学研究应用

Terbium oxide (Tb2O3) has several scientific research applications:

Catalysis: It acts as a redox catalyst in reactions involving oxygen, similar to vanadium pentoxide.

Phosphors: It is used as an activator for green phosphors in color TV tubes and other display technologies.

Magneto-Optical Devices: It is used in magneto-optical recording devices and glasses.

Solid-State Devices: It is frequently used as a dopant in solid-state devices and fuel cell materials.

Glass and Ceramics: It is added to glass and ceramic formulations to create materials with unique optical and magnetic properties.

作用机制

Target of Action

Terbium oxide (Tb2O3), also known as terbium sesquioxide, is a sesquioxide of the rare earth metal terbium . The primary target of Tb2O3 is its ability to conduct protons, which is enhanced when doped with calcium .

Mode of Action

Tb2O3 is a p-type semiconductor . It conducts protons, and this conductivity is enhanced when it is doped with calcium . This property allows it to interact with its targets and induce changes.

Pharmacokinetics

It’s known that tb2o3 is a basic oxide and easily dissolved to dilute acids . This property could potentially influence its bioavailability.

Result of Action

The primary result of Tb2O3’s action is its ability to conduct protons when doped with calcium . This can have various effects at the molecular and cellular levels, depending on the specific context in which Tb2O3 is used.

Action Environment

The action of Tb2O3 can be influenced by various environmental factors. For instance, its proton conductivity is enhanced when it is doped with calcium . Additionally, Tb2O3 can be prepared by the reduction of Tb4O7 in hydrogen at 1300 °C for 24 hours , suggesting that its properties and actions can be influenced by factors such as temperature and the presence of other chemical species.

准备方法

Terbium oxide (Tb2O3) is most commonly produced by the ignition of terbium oxalate or terbium sulfate in air. The oxalate method is generally preferred as it requires a lower temperature (around 1000°C) compared to the sulfate method, which produces a nearly black product contaminated with other oxygen-rich oxides . Another method involves dissolving terbium nitrate, terbium carbonate, or terbium sulfate in sodium hydroxide to form terbium hydroxide precipitate, which is then filtered and burned to obtain terbium oxide .

化学反应分析

Terbium oxide (Tb2O3) undergoes various chemical reactions, including:

Oxidation and Reduction: It can lose oxygen at high temperatures and reversibly lose oxygen at moderate temperatures (around 350°C).

Reaction with Acids: It reacts with hot concentrated acids to produce terbium (III) salts.

Reaction with Ammonium Chloride: Heating terbium oxide with ammonium chloride produces the ammonium salt of the pentachloride.

相似化合物的比较

Terbium oxide (Tb2O3) is unique due to its mixed oxidation states (+3 and +4) and its ability to act as a redox catalyst. Similar compounds include:

Cerium (IV) oxide (CeO₂): Used in catalytic converters and as a polishing agent.

Praseodymium (III, IV) oxide (Pr₆O₁₁): Used in ceramics and glass coloring.

Vanadium (V) oxide (V₂O₅): Used as a catalyst in the production of sulfuric acid.

These compounds share similar catalytic properties but differ in their specific applications and chemical behaviors.

属性

IUPAC Name |

oxygen(2-);terbium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Tb/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRZPWWVSXWCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Tb+3].[Tb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Tb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401014252 | |

| Record name | Terbium oxide (Tb2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.849 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12036-41-8, 12037-01-3 | |

| Record name | Terbium oxide (Tb2O3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbium oxide (Tb4O7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbium oxide (Tb2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terbium oxide (Tb2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![OCTANOIC ACID, SODIUM SALT, [1-14C]](/img/new.no-structure.jpg)

methyl}diazene](/img/structure/B1143524.png)

![4,6-O-Benzylidene-2-{[(benzyloxy)carbonyl]amino}-2-deoxyhexose](/img/structure/B1143532.png)